molecular formula C27H26N4O3 B6584264 methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate CAS No. 1251681-80-7

methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Cat. No. B6584264
CAS RN: 1251681-80-7
M. Wt: 454.5 g/mol
InChI Key: HJANAVKBLBGATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that contain a benzene ring fused to a pyrimidine ring. They are known for their wide range of biological activities and are used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (a benzene ring) and the other is a nitrogen-containing heterocycle (a pyrimidine ring). It also contains a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms .


Chemical Reactions Analysis

Quinazolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The reactivity of the compound would be influenced by the presence and position of the substituents on the rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure, including the nature and position of the substituents. Generally, quinazolines are crystalline solids that are slightly soluble in water but more soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many quinazoline derivatives are known to have anticancer, antimicrobial, and anti-inflammatory activities .

Future Directions

Future research could focus on exploring the biological activities of this compound and related derivatives, as well as optimizing their synthesis processes. Given the wide range of activities exhibited by quinazoline derivatives, this compound could potentially have interesting pharmacological properties .

properties

IUPAC Name

methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenylquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O3/c1-19-7-6-10-22(17-19)29-13-15-30(16-14-29)27-28-24-18-20(26(33)34-2)11-12-23(24)25(32)31(27)21-8-4-3-5-9-21/h3-12,17-18H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJANAVKBLBGATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C3=NC4=C(C=CC(=C4)C(=O)OC)C(=O)N3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[4-(3-methylphenyl)piperazin-1-yl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.